molecular formula C39H71NO13 B601437 Clarithromycin EP Impurity P CAS No. 123967-58-8

Clarithromycin EP Impurity P

Cat. No.: B601437
CAS No.: 123967-58-8
M. Wt: 761.98
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clarithromycin EP Impurity P involves several steps, including the protection of oxime hydroxyl groups, selective protection of hydroxyl groups on the deoxy amino sugar ring, methylation, deprotection, and purification. The process begins with the protection of oxime hydroxyl using 1,1-Diisopropoxy cyclohexane, followed by selective protection using trimethylsilane. Methylation is then carried out, followed by deprotection and purification to obtain high-purity this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for the protection, methylation, and deprotection steps, followed by purification using chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Clarithromycin EP Impurity P undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Scientific Research Applications

Clarithromycin EP Impurity P is widely used in scientific research, including:

Comparison with Similar Compounds

    Clarithromycin EP Impurity A: 2-Demethyl-2-(hydroxymethyl)-6-O-methylerythromycin A.

    Clarithromycin EP Impurity B: 9-(2-deoxy-β-D-erythro-pentofuranosyl)-2-methoxy-9H-purin-6-amine.

    Clarithromycin EP Impurity C: 4′,6-Di-O-methylerythromycin A.

    Clarithromycin EP Impurity D: N-Demethylclarithromycin

Uniqueness: Clarithromycin EP Impurity P is unique due to its specific structural modifications, which include the methylation of hydroxyl groups at positions 4′ and 6. These modifications can influence its chemical reactivity and interactions with biological molecules, making it a valuable reference standard in pharmaceutical research .

Properties

CAS No.

123967-58-8

Molecular Formula

C39H71NO13

Molecular Weight

761.98

Appearance

White Solid

melting_point

>215°C (dec.)

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

4'',6-Di-O-methylerythromycin;  Oxacyclotetradecane, Erythromycin deriv.;  4'-O-Methylclarithromycin

Origin of Product

United States

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